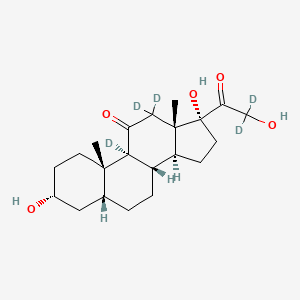
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an indazole ring, a pyridine ring, a tolyl group, and a triazole ring, all connected through a thioacetamide linkage. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.
Synthesis of the Triazole Ring:
Coupling Reactions: The indazole and triazole intermediates are then coupled using a thioacetamide linker. This step may involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Final Assembly: The pyridine and tolyl groups are introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation of the thioacetamide group.
Amines and Dihydrotriazoles: From reduction of nitro groups or triazole rings.
Functionalized Aromatics: From substitution reactions on the indazole, pyridine, or tolyl rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug discovery. Its structural features suggest it could interact with various biological targets, including enzymes and receptors. Studies may focus on its activity against cancer cells, bacteria, or viruses.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity also makes it suitable for use in chemical sensors or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings may facilitate binding to active sites, while the thioacetamide linkage could participate in covalent interactions. Pathways involved could include inhibition of enzyme activity, modulation of signal transduction, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1H-Indazol-6-yl)-2-(benzylthio)acetamide: Similar structure but with a benzyl group instead of the triazole-pyridine-tolyl moiety.
N-(1H-Indazol-6-yl)-2-(methylthio)acetamide: Contains a simpler methylthio group.
N-(1H-Indazol-6-yl)-2-(phenylthio)acetamide: Features a phenyl group in place of the triazole-pyridine-tolyl structure.
Uniqueness
N-(1H-Indazol-6-yl)-2-((5-(pyridin-4-yl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its complex structure, which combines multiple aromatic systems and a thioacetamide linkage. This complexity provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
477318-64-2 |
|---|---|
Molekularformel |
C23H19N7OS |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
N-(1H-indazol-6-yl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H19N7OS/c1-15-2-6-19(7-3-15)30-22(16-8-10-24-11-9-16)28-29-23(30)32-14-21(31)26-18-5-4-17-13-25-27-20(17)12-18/h2-13H,14H2,1H3,(H,25,27)(H,26,31) |
InChI-Schlüssel |
IWZSXMFDMXKGDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)C=NN4)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


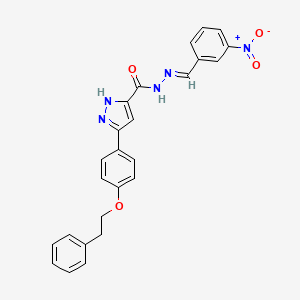
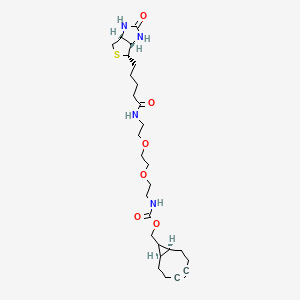
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)
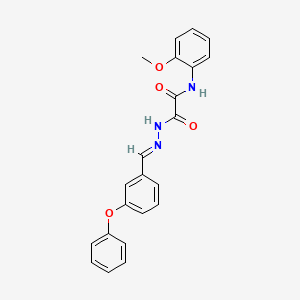

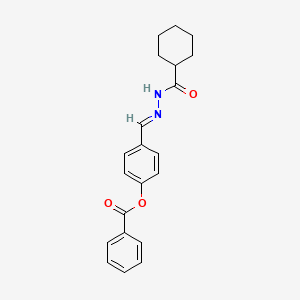
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12055644.png)
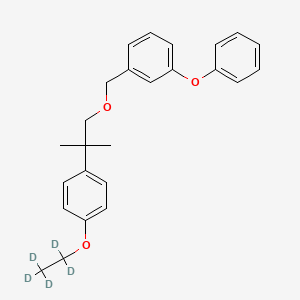
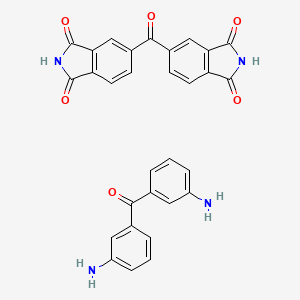

![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)

